(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride
CAS No.: 1707602-10-5
Cat. No.: VC7320561
Molecular Formula: C8H16ClF2N
Molecular Weight: 199.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707602-10-5 |
|---|---|
| Molecular Formula | C8H16ClF2N |
| Molecular Weight | 199.67 |
| IUPAC Name | (4,4-difluoro-1-methylcyclohexyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15F2N.ClH/c1-7(6-11)2-4-8(9,10)5-3-7;/h2-6,11H2,1H3;1H |
| Standard InChI Key | LMULQWFVIYWWAC-UHFFFAOYSA-N |
| SMILES | CC1(CCC(CC1)(F)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride consists of a cyclohexane ring with three key substituents:
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Two fluorine atoms at the 4,4 positions, which confer electron-withdrawing effects and enhance metabolic stability.
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A methyl group at the 1-position, contributing to steric bulk and influencing conformational dynamics.
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A methanamine group (-CH₂NH₂), which is protonated as a hydrochloride salt to improve solubility .
The SMILES notation, NCC1(C)CCC(F)(F)CC1.[H]Cl, confirms the spatial arrangement of substituents . The hydrochloride salt form ensures improved handling and stability compared to the free base.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClF₂N | |
| Molecular Weight | 199.67 g/mol | |
| Purity | 97% (commercial samples) | |
| SMILES | NCC1(C)CCC(F)(F)CC1.[H]Cl | |
| CAS Number | 1707602-10-5 |
The compound’s lipophilicity, inferred from its fluorine content and cyclohexyl backbone, suggests favorable membrane permeability, a critical factor in drug design .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, general routes involve:
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Cyclohexane Derivative Functionalization: Starting from 1-methylcyclohexene, fluorination at the 4,4 positions using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride.
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Amine Group Introduction: Reductive amination or Gabriel synthesis to attach the methanamine moiety.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. Industrial-scale production requires stringent purification to achieve the reported 97% purity .
Applications in Pharmaceutical Research
Role as a Fluorinated Building Block
The compound’s primary application lies in its use as a fluorinated building block for drug discovery. Fluorine atoms enhance binding affinity to biological targets (e.g., enzymes, receptors) and improve pharmacokinetic profiles by reducing metabolic degradation . Examples include:
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Central Nervous System (CNS) Agents: Enhanced blood-brain barrier penetration due to increased lipophilicity.
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Antiviral Compounds: Fluorine’s electronegativity modulates interactions with viral proteases .
Case Studies and Derivatives
Although specific drug candidates incorporating this scaffold are undisclosed, structurally similar compounds have been explored for:
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Kinase Inhibition: Fluorocyclohexyl amines are prevalent in kinase inhibitor designs due to their ability to occupy hydrophobic pockets.
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Antidepressants: Analogous amines exhibit serotonin reuptake inhibition, suggesting potential psychiatric applications.
Research Findings and Biological Activity
Preclinical Studies
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Metabolic Stability: Resistance to cytochrome P450-mediated oxidation, extending half-life in vivo.
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Selective Binding: Fluorine’s polar hydrophobic effects enhance selectivity for target proteins over off-target sites .
Computational Predictions
Molecular docking simulations predict moderate affinity for:
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G Protein-Coupled Receptors (GPCRs): Particularly aminergic receptors (e.g., adrenergic, dopaminergic).
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Ion Channels: Voltage-gated sodium channels, relevant in pain management.
Future Directions and Challenges
Pharmacological Optimization
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and fluorine substituents to optimize target engagement.
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In Vivo Efficacy Trials: Assessing bioavailability and therapeutic indices in disease models .
Industrial Scalability
Improving fluorination efficiency and reducing reliance on hazardous reagents (e.g., DAST) will be critical for large-scale production .
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